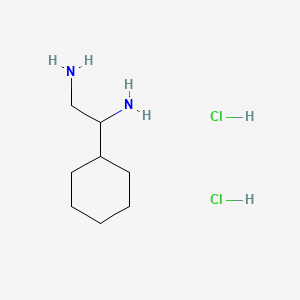
1-Cyclohexyl-1,2-ethanediamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1,2-ethanediamine 2HCl is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of ethanediamine, where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is commonly used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-1,2-ethanediamine 2HCl can be synthesized through the reaction of cyclohexylamine with ethylene dichloride under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1,2-ethanediamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .
Scientific Research Applications
1-Cyclohexyl-1,2-ethanediamine 2HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,2-ethanediamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. This interaction can lead to changes in the biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound is similar in structure but contains a naphthyl group instead of a cyclohexyl group.
Ethylenediamine: The parent compound without any substituents on the ethane backbone.
Uniqueness
1-Cyclohexyl-1,2-ethanediamine 2HCl is unique due to the presence of the cyclohexyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications .
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-cyclohexylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c9-6-8(10)7-4-2-1-3-5-7;;/h7-8H,1-6,9-10H2;2*1H |
InChI Key |
VRPZBPRSLKELLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one](/img/structure/B12307964.png)
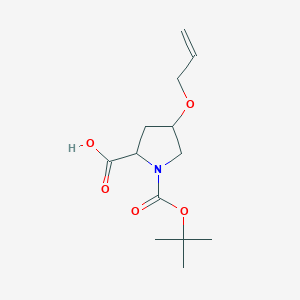
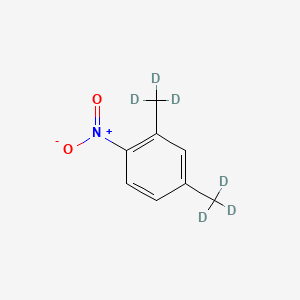
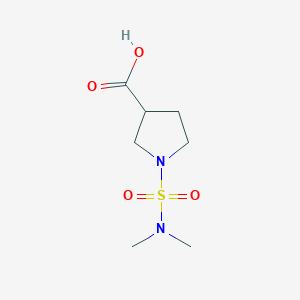
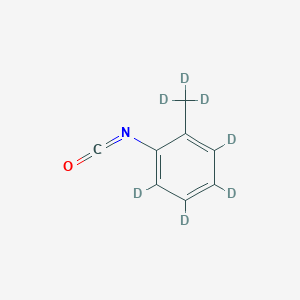
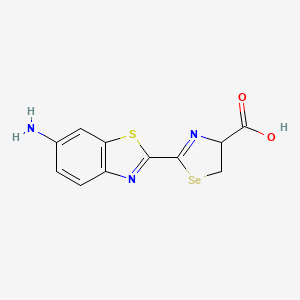
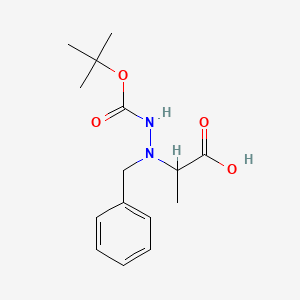
![12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B12308008.png)
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
![rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12308025.png)
![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)
![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
